molecular formula C17H17FN2O4S B6491658 2-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzene-1-sulfonamide CAS No. 905685-62-3

2-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzene-1-sulfonamide

Cat. No.: B6491658
CAS No.: 905685-62-3
M. Wt: 364.4 g/mol
InChI Key: WTYYOKNACLCCSV-UHFFFAOYSA-N
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Description

“2-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzene-1-sulfonamide” is a complex organic compound. It contains a sulfonamide group, which is a functional group that is the basis of several groups of drugs, which are called sulphonamides, sulfa drugs or sulpha drugs . The presence of the methoxyphenyl and pyrrolidinyl groups also suggests that this compound could have interesting chemical properties and potential applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonamide, methoxyphenyl, and pyrrolidinyl groups would likely have a significant impact on the compound’s three-dimensional structure and its chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the sulfonamide group could potentially undergo hydrolysis, and the methoxyphenyl group could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance its solubility in water, while the methoxyphenyl group could increase its lipophilicity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, structure, reactivity, and potential applications. It could also be interesting to investigate its biological activity and potential uses in medicine .

Properties

IUPAC Name

2-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c1-24-14-6-4-5-13(10-14)20-11-12(9-17(20)21)19-25(22,23)16-8-3-2-7-15(16)18/h2-8,10,12,19H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYYOKNACLCCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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